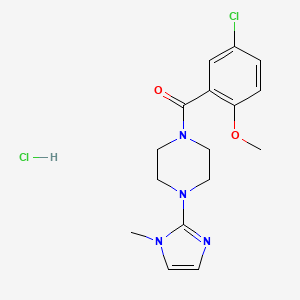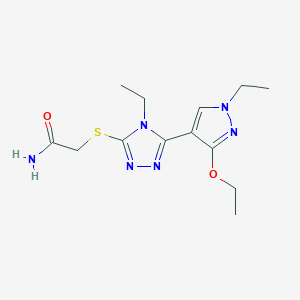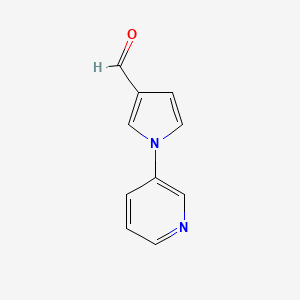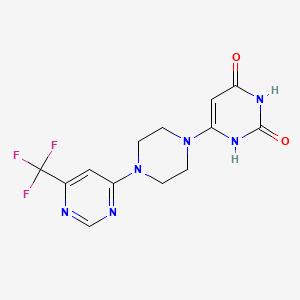
2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features, such as the presence of a bromo substituent, a methoxy group, and a thiophene ring attached to a pyridine moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and reactions that can be used to infer potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of a pyrazolo[3,4-b]pyridine derivative was achieved through a 9-step process starting from 2,6-difluorobenzoic acid . Similarly, the synthesis of a brominated pyridine carboxylic acid involved a sequence of reactions including methoxylation, oxidation, and nucleophilic substitution . These examples suggest that the synthesis of the target compound would likely require careful planning to introduce the correct functional groups in the appropriate order.
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been characterized using techniques such as X-ray diffraction and DFT calculations . These studies reveal that the solid-state structures are influenced by intermolecular interactions such as hydrogen bonding and π-interactions, which are energetically significant and contribute to the stability of the molecular assemblies. The presence of a bromo substituent and a methoxy group in the target compound suggests that similar interactions could be present, affecting its crystalline structure and stability.
Chemical Reactions Analysis
The reactivity of compounds with bromo and methoxy substituents has been studied in various contexts. For example, the kinetics of bromination of methoxycarbonyl derivatives of thiophene showed that the relative rates of bromination are influenced by the nature of the substituents . This indicates that the bromo and methoxy groups in the target compound could play a significant role in its reactivity, particularly in electrophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structures. The presence of a bromo substituent typically increases the molecular weight and may affect the compound's boiling and melting points. The methoxy group could influence the compound's solubility in organic solvents. Additionally, the electronic properties such as HOMO and LUMO energies, as well as the molecular electrostatic potential, are important for understanding the chemical reactivity and interactions with other molecules . These properties would need to be investigated for the target compound to fully understand its behavior in various environments.
Mécanisme D'action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the pyridine nucleus in the compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that the suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of such compounds, involves the formation of a new carbon-carbon bond through the interaction of an organoboron compound with a halide compound .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Propriétés
IUPAC Name |
2-bromo-5-methoxy-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2S/c1-23-14-4-5-16(19)15(9-14)18(22)21-10-12-3-2-7-20-17(12)13-6-8-24-11-13/h2-9,11H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPFTSCIMWPOCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2530739.png)

![6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2530741.png)




![3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole](/img/structure/B2530746.png)


![ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2530751.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2530752.png)
![3-(3,5-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530754.png)